4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one
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Overview
Description
4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridinyl acetyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-tubercular activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Uniqueness
4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridinyl acetyl group makes it a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(2-pyridin-3-ylacetyl)piperazin-2-one |
InChI |
InChI=1S/C11H13N3O2/c15-10-8-14(5-4-13-10)11(16)6-9-2-1-3-12-7-9/h1-3,7H,4-6,8H2,(H,13,15) |
InChI Key |
OLBIFKWMDMQVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
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